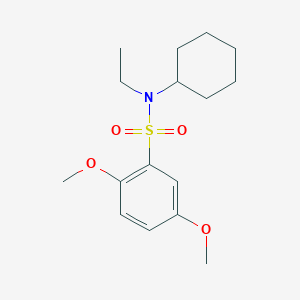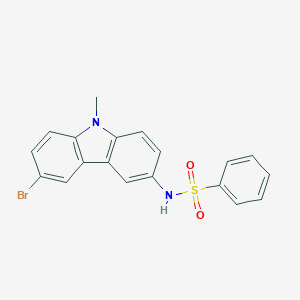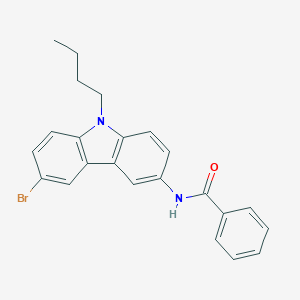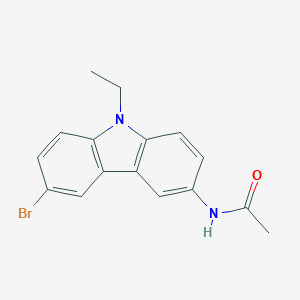
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide (CED) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents. CED has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new synthetic methods for N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide and its effects on different cell types.
Méthodes De Synthèse
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has been studied for its potential use as an anti-inflammatory drug. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of cancer. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Nom du produit |
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H25NO4S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)16-12-14(20-2)10-11-15(16)21-3/h10-13H,4-9H2,1-3H3 |
Clé InChI |
KRQFTLDTGZUHMW-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)



![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)